molecular formula C11H22N2O3 B6352850 Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 31540-43-9

Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

Cat. No.: B6352850
CAS No.: 31540-43-9
M. Wt: 230.30 g/mol
InChI Key: QAVZQYKENVWFAO-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is an ethyl ester derivative of propanoic acid featuring a 3-{[2-(morpholin-4-yl)ethyl]amino} substituent. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-(2-morpholin-4-ylethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-2-16-11(14)3-4-12-5-6-13-7-9-15-10-8-13/h12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZQYKENVWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of β-alanine ethyl ester with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: β-Alanine ethyl ester and 2-(morpholin-4-yl)ethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. It is known to act by inhibiting selective norepinephrine reuptake, which can influence various physiological processes . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Ester Group Variations: The ethyl ester in the target compound offers faster hydrolysis compared to the tert-butyl ester in its analog (), which is more resistant to enzymatic degradation. This makes the ethyl derivative more suitable for prodrug applications . Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate () lacks the amino linker, reducing hydrogen-bonding capacity compared to the target compound .
  • The unsubstituted morpholine in the target compound retains higher polarity, improving aqueous solubility .
  • Complexity in Imidazopyridine Derivative ():

    • The imidazopyridine core and carbamoyl group expand π-π stacking and hydrogen-bonding interactions, likely enhancing biological activity but complicating synthesis .

Biological Activity

Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 239.30 g/mol

This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs.

The primary mechanism of action for this compound involves the inhibition of norepinephrine reuptake. This action can influence several physiological processes, particularly those related to mood and anxiety regulation. Research indicates that compounds with similar structures often exhibit selective serotonin and norepinephrine reuptake inhibition (SSNRI), which can be beneficial in treating depression and anxiety disorders.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in assays involving lung cancer cell lines (H1975), the compound showed a concentration-dependent inhibition of cell growth with an IC50 value ranging from 500 to 700 nM. This suggests that it may serve as a potential therapeutic agent in oncology .

Neuroprotective Properties

In addition to its anticancer effects, there is evidence suggesting neuroprotective properties. The compound has been studied for its ability to modulate neuroinflammatory responses, potentially offering benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By inhibiting pro-inflammatory cytokines, this compound could help mitigate neuronal damage associated with these conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeIC50: 500–700 nM against H1975 cell line
NeuroprotectiveInhibition of pro-inflammatory cytokines
Norepinephrine Reuptake InhibitionModulation of mood and anxiety

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound highlighted its efficacy in inhibiting the growth of cancer cells. The compound was tested alongside other known inhibitors, showing comparable or superior activity against resistant cancer cell lines. The results underscore the importance of structural modifications in enhancing biological activity, paving the way for further drug development efforts focused on this scaffold .

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